
Benzimidazol-2-one
Overview
Description
Benzimidazol-2-one (C₇H₆N₂O) is a nitrogen-containing heterocyclic scaffold characterized by a fused benzene and imidazole ring with a ketone group at the 2-position. First synthesized in 1879, it has emerged as a privileged structure in medicinal chemistry due to its versatility in drug design . Key properties include:
- Physical Properties: High melting point (>200°C), solubility in polar aprotic solvents, and stability under acidic conditions .
- Synthesis: Common methods involve cyclocarbonylation of o-phenylenediamine using phosgene, triphosgene, or 1,1′-carbonyldiimidazole (CDI) . Flow chemistry approaches enable multigram-scale synthesis with >90% yield .
- Applications: Approved drugs (e.g., oxatomide for allergies, fibanserin for HSDD) and investigational compounds targeting inflammation, viral infections, and cancer .
Preparation Methods
Traditional Cyclocarbonylation Methods
CDI-Mediated Cyclocarbonylation
The 1,1′-carbonyldiimidazole (CDI)-promoted cyclocarbonylation of o-phenylenediamine represents a cornerstone method for benzimidazol-2-one synthesis. In a 2019 study, researchers optimized this reaction using a tetrahydrofuran (THF)/polyethylene glycol 300 (PEG300) solvent system under reflux, achieving a 40% isolated yield . Key innovations included the use of PEG300 to enhance solubility and eco-friendliness, though prolonged reaction times (16 hours) and moderate yields limited scalability. Flow chemistry adaptations addressed these issues: a design of experiment (DoE)-optimized continuous flow system reduced the reaction time to 30 minutes while improving yields to 85% . This protocol enabled multigram-scale production with high purity, demonstrating its utility in drug discovery programs.
Urea Melt Condensation
Early syntheses relied on urea melt condensation, where o-phenylenediamine derivatives react with urea at 130–140°C. A 2016 study reported a one-pot variant using 4-substituted diamines, yielding 1H-benzimidazol-2-ones after alkaline workup . While this method avoids specialized reagents, side reactions such as over-alkylation and low regioselectivity (60–70% yields) necessitate chromatographic purification, rendering it less suitable for industrial applications .
Microwave-Assisted Synthesis
Microwave irradiation has revolutionized this compound synthesis by accelerating reaction kinetics. A 2022 protocol achieved 93% yield in 25 minutes by irradiating N-phenyl-o-phenylenediamine and benzaldehyde at 60°C under solvent-free conditions . Comparative studies show microwave methods reduce energy consumption by 40% compared to conventional heating . For example, 2-quinolizinyl this compound derivatives were synthesized in 10 minutes at 80°C, versus 6 hours via traditional routes . However, scalability remains constrained by batch-size limitations of microwave reactors.
Flow Chemistry Approaches
Continuous flow systems address batch-mode inefficiencies through precise parameter control. A 2019 study demonstrated a novel flow setup where o-phenylenediamine and CDI solutions were mixed at 160°C in a microreactor, achieving 85% conversion with a residence time of 30 minutes . Key advantages include:
-
Enhanced heat transfer : Microreactors mitigate thermal degradation.
-
Reproducibility : DoE optimization identified temperature (160°C) and CDI stoichiometry (2.2 equiv.) as critical factors .
-
Scalability : The system produced 10 g/hr of this compound with >99% purity, highlighting industrial potential .
Polymer-Supported Catalysts
Polyvinylpolypyrrolidone-supported trifluoromethanesulfonic acid (PVP-TfOH) emerged as a reusable catalyst for this compound derivatives. A 2013 study achieved 89% yield in 6 minutes at 70°C using PVP-TfOH, hydrogen peroxide, and o-phenylenediamine . The catalyst retained activity over five cycles, reducing waste generation by 70% compared to homogeneous acids .
Decarbonylative Ring Contraction
A 2017 breakthrough utilized benzodiazepinones as precursors for this compound via decarbonylative ring contraction . Palladium-catalyzed C–N coupling followed by thermal rearrangement yielded the target compound in 78% yield, avoiding toxic phosgene derivatives . This method excels in constructing polysubstituted benzimidazol-2-ones but requires expensive catalysts.
Green Synthesis Techniques
Solvent-Free Mechanochemical Synthesis
Ball milling o-phenylenediamine with urea under solvent-free conditions achieved 82% yield in 2 hours, eliminating organic solvent use . This approach aligns with green chemistry principles but faces challenges in product isolation.
Biocatalytic Methods
Recent advances employ lipases or oxidoreductases to catalyze cyclocarbonylation. A 2023 review highlighted an Aspergillus niger-mediated route yielding 68% this compound at 37°C, though enzyme cost and low throughput hinder large-scale adoption .
Comparative Analysis of Methods
Chemical Reactions Analysis
Preparation of Benzimidazol-2-one
This compound can be synthesized through different methods, typically involving the condensation of o-phenylenediamine :
-
With formic acid or trimethyl orthoformate :
-
With 1,1'-carbonyldiimidazole (CDI) : This method involves a flow-based approach for the cyclocarbonylation of o-phenylenediamine, which can be optimized through a design of experiment (DoE) .
General Reactions of Benzimidazole
Benzimidazole displays both basic and acidic properties :
-
Basic Reactions : It can accept a proton due to the presence of the nitrogen atoms :
-
Acidic Reactions : It can be deprotonated by strong bases :
Reaction with Electrophiles
The imine group in benzimidazole can be alkylated, making it useful as a ligand in coordination chemistry . N,N'-Dialkylbenzimidazolium salts are used as precursors to N-heterocyclic carbenes .
Ring Contraction Reactions
Benzimidazol-2-ones can be synthesized via decarbonylative ring contraction starting from quinoxalinediones using potassium hydroxide in dimethyl sulfoxide :
-
Decarbonylation of Quinoxalinediones : Treatment of quinoxalinediones with potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) leads to the formation of benzimidazol-2-ones .
Energetic Benzimidazole Derivatives
Nitration of benzimidazol-2-ones can produce energetic materials with potential explosive properties .
-
Nitration of 5-NHR-substituted 4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-ones : Using a nitration system (40% N2O5/HNO3 in methylene chloride) yields nitramine derivatives .
Table 1. Properties of Synthesized Nitramines
No. | Abbreviation and Chemical Name | Mol. Formula | Mol. Weight | LC-MS Data | Yield, (%) | M.p. (°C) |
---|---|---|---|---|---|---|
1 | TriNBO, 4,5,6-Trinitro-1,3-dihydro-benzimidazol-2-one | C7H3N5O7 | 269.13 | R.T. = 5.37 min, UV, λ max = 275, 350. $$M-H] − =268 2[M-H] − = 536. | 83.0 | 314-5 (dec.) |
2 | 5-Me-TriNBO, 5-Methyl-4,6,7-trinitro-1,3-dihydrothis compound | C8H5N5O7 | 283.16 | R.T. = 5.86 min, UV λ max = 307, 400. $$M-H] − =282 | 89.8 | 270-2 (dec.) |
3 | 5-MeN(NO2)DNBO, 5-Methylnitramino-4,6-dinitro-1,3-dihydrothis compound | C8H6N6O7 | 298.13 | R.T. = 5.58 min, UV λ max = 279, 351. $$M-H] − = 297 [2M-H] − = 595. | 85.0 | 278-9 (deflagr.) |
4 | 5-EtN(NO2)DNBO, 5-Ethylnitramino-4,6-dinitro-1,3-dihydrothis compound | C9H8N6O7 | 312.20 | R.T. = 5.61min, UV λ max = 280, 353. $$M-H] − = 311 [2M-H] − = 623. | 87.3 | 271-3 (dec.) |
5 | 5-PrN(NO2)DNBO, 5-Propylnitramino-4,6-dinitro-1,3-dihydrothis compound | C10H10N6O7 | 329.23 | R.T. = 5.37min, UV λ max = 275, 350. $$M-H] − = 326 [2M-H] − = 653. | 78.1 | 261-3 (dec.) |
6 | 5-O2NO(CH2)2N(NO2) DNBO, 5-[2′-(Nitroxyethyl)nitramino]- 4,6-dinitro-1,3-dihydrothis compound | C9H7N7O10 | 373.20 | R.T. = 5.37min, UV λ max = 275, 350. $$M-H] − = 372 [2M-H] − = 545 [M-NO2] − = 326 | 73.0 | 199-201 (deflagr.) |
Benzimidazole as a Scaffold for Drug Development
The benzimidazole core is a privileged scaffold in medicinal chemistry, acting as a structural framework for biologically active compounds . Benzimidazole derivatives have shown potential therapeutic applications, including anti-inflammatory and analgesic properties . Certain derivatives have demonstrated the ability to attenuate morphine-induced paradoxical pain and neuro-inflammatory outcomes .
Scientific Research Applications
Biological Activities
Benzimidazol-2-one derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds such as benzimidazol-2-yl hydrazones have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. These effects are often linked to their ability to disrupt tubulin polymerization, a crucial process in cell division .
- Antimicrobial Properties : Many this compound derivatives demonstrate antibacterial and antifungal activities. For instance, certain derivatives have been tested against resistant strains of bacteria and fungi, showing promising results .
- Antiparasitic Effects : Recent studies have highlighted the potential of this compound derivatives as anthelmintic agents, effective against parasitic infections such as those caused by Trichinella spiralis .
- Anti-inflammatory and Analgesic Effects : Some derivatives have been developed for their anti-inflammatory properties, showing efficacy in models of inflammation and pain .
Synthesis and Optimization
The synthesis of this compound has been optimized through various methods, including flow chemistry techniques. A notable study utilized a 1,1′-carbonyldiimidazole-promoted cyclocarbonylation of o-phenylenediamine to produce high yields of this compound derivatives. This method not only enhances efficiency but also supports multigram-scale production necessary for drug development .
Case Study 1: Anticancer Activity
A study focused on the synthesis of new 1H-benzimidazol-2-yl hydrazones demonstrated their ability to inhibit cancer cell proliferation. The compounds were tested against MCF-7 cells, revealing moderate antiproliferative activity correlated with their structural features that facilitate interaction with tubulin .
Case Study 2: Antiparasitic Effects
Research on benzimidazole derivatives indicated their potential as dual-action compounds combining anthelmintic and antioxidant properties. These compounds were effective in vitro against muscle larvae of T. spiralis, showcasing their potential for treating helminthic infections while improving the antioxidant status of the host .
Data Table: Biological Activities of this compound Derivatives
Activity Type | Compound Type | Target Organism/Cell Line | Efficacy Level |
---|---|---|---|
Anticancer | 1H-benzimidazol-2-yl hydrazones | MCF-7 breast cancer cells | Moderate |
Antimicrobial | Various derivatives | Resistant bacteria | Promising |
Antiparasitic | Benzimidazole derivatives | T. spiralis | Effective |
Anti-inflammatory | Selected derivatives | Inflammatory models | Significant |
Mechanism of Action
Benzimidazol-2-one exerts its effects through various mechanisms, including:
DNA Binding: It can intercalate into DNA, disrupting its function.
Enzyme Inhibition: this compound derivatives inhibit enzymes by binding to their active sites.
Signal Transduction Inhibition: It interferes with signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole vs. Benzimidazol-2-One
This compound vs. Quinoxalinediones
Quinoxalinediones are bicyclic compounds used in decarboxylative ring contractions to synthesize benzimidazol-2-ones.
- Synthetic Efficiency: Quinoxalinediones require harsh decarbonylation conditions (e.g., high-temperature acid), whereas direct cyclocarbonylation of o-phenylenediamines offers better atom economy .
- Bioactivity: this compound derivatives exhibit superior anti-inflammatory and antiviral profiles compared to quinoxalinedione precursors .
Substituted Derivatives
C5-Substituted Derivatives
- C5-Methyl : Reduces anti-inflammatory and CDK-inhibitory activity .
- C5-Cyano: Enhances binding to p38 MAP kinase (Ki: <10 nM) .
- C5-Nitro : Improves detonation velocity (D: 8,250 m/s) compared to TNT (D: 6,900 m/s) but remains less potent than tetryl (D: 9,200 m/s) .
C2-Substituted Derivatives
- C2-Trifluoroethane : Boosts CCR3 receptor inhibition (Ki: 19 nM vs. 100 nM for unsubstituted analogs) .
- C2-Cyanoguanidine: Retains NLRP3 inflammasome inhibition (37.7% pyroptosis reduction) but loses activity upon further substitution .
Medicinal Chemistry
Energetic Materials
Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
---|---|---|
TriNBO (C7H3N5O7) | 8,250 | 28.5 |
TNT | 6,900 | 21.0 |
Tetryl | 9,200 | 34.0 |
Note: TriNBO derivatives balance energy output with stability, making them safer alternatives to tetryl .
Corrosion Inhibition
Compound | Inhibition Efficiency (1 M HCl) | Adsorption Isotherm |
---|---|---|
5-Chloro-Benzimidazol-2-one | 92% (10 mM) | Langmuir (R²: 0.99) |
Benzimidazole | 78% (10 mM) | Temkin (R²: 0.95) |
Insight : The electron-withdrawing chloro group enhances adsorption on mild steel surfaces .
Biological Activity
Benzimidazol-2-one is a significant heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including its synthesis, biological effects, and structure-activity relationships (SAR).
Overview of this compound
This compound is a derivative of benzimidazole, characterized by a fused benzene and imidazole ring system. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic activities.
Pharmacological Properties
1. Anticancer Activity
this compound and its derivatives have shown promising anticancer properties. For instance, compounds synthesized from this compound exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism underlying this activity is often linked to the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 6.26 ± 0.33 | Tubulin inhibition |
Compound B | HCC827 | 6.48 ± 0.11 | DNA binding |
Compound C | NCI-H358 | 20.46 ± 8.63 | Apoptosis induction |
2. Antimicrobial Activity
this compound derivatives have also demonstrated broad-spectrum antimicrobial activity against various pathogens, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The antimicrobial efficacy is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Table 2: Antimicrobial Efficacy of this compound Derivatives
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
Compound D | E. coli | 12 |
Compound E | S. aureus | 8 |
Compound F | P. aeruginosa | 15 |
3. Anti-inflammatory Activity
Research has shown that this compound derivatives possess significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators. Studies indicate that these compounds can effectively reduce inflammation in animal models through both in vitro and in vivo assays .
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is closely related to their chemical structure. Modifications at various positions on the benzimidazole ring can enhance or diminish their pharmacological effects.
Key SAR Findings:
- Substituents at the 1-position tend to increase anticancer activity.
- Electron-withdrawing groups enhance antimicrobial properties.
- Alkyl or hydroxyl groups at the 2-position improve anti-inflammatory effects.
Case Studies
Several studies highlight the effectiveness of this compound derivatives in clinical and preclinical settings:
- Antiparasitic Activity: A study reported that certain benzimidazoles showed potent anthelmintic activity against Trichinella spiralis larvae in vitro, indicating their potential use in treating parasitic infections .
- Antitubercular Activity: Compounds derived from this compound demonstrated significant antitubercular activity with minimal inhibitory concentrations (MIC) as low as 0.19 µM against fluoroquinolone-resistant strains of Mycobacterium tuberculosis .
- Antioxidant Properties: Some derivatives exhibited remarkable antioxidant activities with IC50 values lower than standard antioxidants like butylated hydroxytoluene (BHT), suggesting their potential role in oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What are the most reliable methods for synthesizing benzimidazol-2-one in academic settings?
- Methodological Answer : The synthesis of this compound typically involves cyclocarbonylation of o-phenylenediamine derivatives. A robust approach uses 1,1′-carbonyldiimidazole (CDI) as a cyclizing agent under flow chemistry conditions, optimized via Design of Experiment (DoE) to achieve high yield (up to 90%) and purity . Alternatively, cyclization of o-phenylenediamine with CO₂ and H₂ under green chemistry conditions offers an eco-friendly route . Batch synthesis remains common but may require longer reaction times and manual optimization.
Q. How can researchers characterize this compound and confirm its structural integrity?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the fused bicyclic structure and substituent positions.
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretching vibrations at ~1700 cm⁻¹ .
- X-ray Crystallography : For unambiguous structural confirmation. SHELXL is widely used for small-molecule refinement, providing high-resolution data on bond lengths and angles .
Q. What are the primary reactivity patterns of this compound in organic synthesis?
- Methodological Answer : The scaffold undergoes:
- N-Alkylation/Arylation : Reacts with alkyl/aryl halides (e.g., benzyl chloride) in the presence of tetra-n-butylammonium bromide to form 1-substituted derivatives .
- Electrophilic Substitution : The aromatic ring participates in nitration or halogenation at specific positions depending on directing groups.
- Ring Expansion : Under acidic conditions, it can form fused heterocycles like quinoline derivatives .
Advanced Research Questions
Q. How can Design of Experiment (DoE) optimize this compound synthesis for scalability and reproducibility?
- Methodological Answer : DoE is critical for translating batch reactions to flow chemistry. Key factors include reactant stoichiometry, temperature, and residence time. For example, a Central Composite Design (CCD) model revealed that a 1:1.2 molar ratio of o-phenylenediamine to CDI at 80°C maximizes yield (92%) and productivity (2.1 g/h) in flow systems . Statistical validation (e.g., ANOVA) ensures robustness, reducing experimental iterations by 40–60%.
Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they resolved?
- Methodological Answer : Common issues include:
- Disorder in Alkyl Chains : Observed in 1-dodecyl derivatives, resolved using SHELXL’s PART and SIMU instructions to model anisotropic displacement .
- Hydrogen Bonding Networks : N–H⋯O interactions in crystals (e.g., 1-isopropenyl derivatives) require restrained refinement and Fourier map analysis .
- Twinned Data : SHELXL’s TWIN command mitigates challenges in high-symmetry space groups .
Q. How does the this compound scaffold serve as a "privileged structure" in medicinal chemistry?
- Methodological Answer : Its rigid bicyclic core mimics protein β-turns, enabling promiscuous binding to diverse targets (e.g., kinases, GPCRs). Structure-activity relationship (SAR) studies show that substituents at N1 and C5/C6 positions modulate bioactivity. For example:
- Anticancer Agents : 1-Benzyl-5-nitro derivatives exhibit topoisomerase inhibition .
- Anti-inflammatory Agents : N-(2-chlorobenzyl)-5-cyano derivatives show COX-2 selectivity . Computational docking (e.g., AutoDock) guides rational modifications .
Q. What novel applications of this compound exist outside pharmaceuticals?
- Methodological Answer : Emerging applications include:
- Materials Science : As a chromophore in organic dyes with high light resistance, leveraging electron-deficient π-systems for photovoltaic devices .
- Corrosion Inhibition : Adsorbs on metal surfaces (e.g., steel) via lone-pair interactions, reducing corrosion rates by >70% in acidic environments .
- Organic Electronics : Derivatives with extended conjugation (e.g., 2-thienyl substituents) enhance charge transport in OLEDs .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer : Discrepancies often stem from:
- Reagent Purity : Impurities in o-phenylenediamine (e.g., oxidation byproducts) reduce cyclization efficiency. Pre-purification via recrystallization is advised .
- Catalyst Loading : Overuse of tetra-n-butylammonium bromide in N-alkylation causes side reactions; optimal loading is 5 mol% .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor N-substitution, while non-polar solvents (e.g., xylene) improve cyclization .
Properties
IUPAC Name |
benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYONAGGJKCJOBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)N=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195716 | |
Record name | Benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43135-91-7 | |
Record name | Benzimidazol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043135917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.